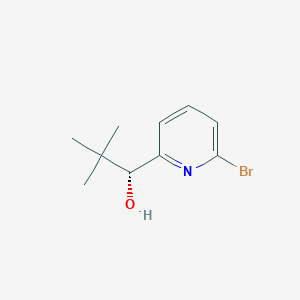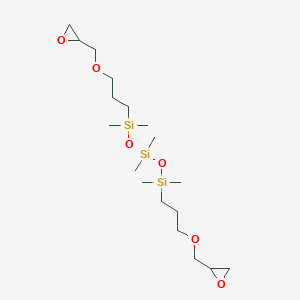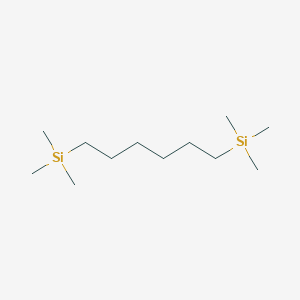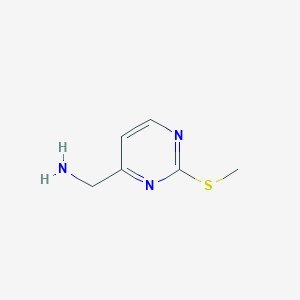![molecular formula C13H7F3O B3067665 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1318975-41-5](/img/structure/B3067665.png)
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde
説明
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H7F3O and its molecular weight is 236.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Probe Development for Homocysteine Detection :
- A study by Chu et al. (2019) described the design and synthesis of a new fluorescence probe, named DBTC, which displayed high selectivity and sensitivity towards homocysteine (Hcy) in the presence of other amino acids. This probe was cell permeable and could be used to detect Hcy in living cells, indicating potential applications in researching the effects of Hcy in biological systems (Chu et al., 2019).
Antimicrobial and Antioxidant Activity of Synthesized Compounds :
- Bhat et al. (2016) synthesized a series of compounds with potential antimicrobial and antioxidant activities. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were further supported by in silico molecular docking studies (Bhat et al., 2016).
Synthesis of Trifluoromethyl-Substituted Pyrazolopyridines :
- Palka et al. (2014) presented a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides. These compounds were produced via microwave-assisted treatment and had potential applications in various fields due to their unique structural properties (Palka et al., 2014).
Catalysis in Organic Reactions :
- Potkin et al. (2014) synthesized certain compounds that formed complexes with palladium, showing high catalytic activity in the Suzuki reaction in aqueous and aqueous-alcoholic media. This indicates the potential of these compounds in facilitating organic reactions (Potkin et al., 2014).
Synthesis of Novel Pyrazole-4-Carbaldehydes :
- Hu et al. (2010) reported the synthesis of a series of novel pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, which were characterized and confirmed by various spectroscopic methods (Hu et al., 2010).
Fluorescent Dyes with Ratiometric Sensing :
- Saravanakumar et al. (2020) synthesized molecules that exhibited tunable aggregation-induced emission and acidochromism, proposing a new method for selective and efficient recognition of biogenic primary amines based on dicyanovinyl substituted phenanthridine moiety, demonstrating potential in fluorescence-based sensing applications (Saravanakumar et al., 2020).
作用機序
Target of Action
The primary target of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .
Mode of Action
2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde interacts with its target by inhibiting the succinate dehydrogenase (SQR) enzyme . This inhibition results in the disruption of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound affects the tricarboxylic cycle and mitochondrial electron transport . By inhibiting the succinate dehydrogenase enzyme, it disrupts these pathways, leading to the stunting of fungal growth .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . It is widely distributed, with the highest concentrations found in the liver, thyroid, and adrenals . The compound is extensively metabolized, with the main biotransformation mechanisms being hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione . Excretion is primarily via feces and to a lesser extent urine .
Result of Action
The molecular and cellular effects of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde’s action include the inhibition of key fungal life functions and the disruption of the tricarboxylic cycle and mitochondrial electron transport . This leads to the stunting of fungal growth .
特性
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFVZNUYYQLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)


![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)




![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)



